molecular formula C12H15Cl2NO3 B14428381 Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate CAS No. 84970-65-0

Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate

Cat. No.: B14428381
CAS No.: 84970-65-0
M. Wt: 292.15 g/mol
InChI Key: LNIBRWNQTNPXBC-UHFFFAOYSA-N
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Description

Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a carbamate ester, which means it is derived from carbamic acid. This compound is characterized by its molecular structure, which includes a propan-2-yl group, two chlorine atoms, and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful handling of reagents and the use of purification techniques such as recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce simpler carbamate derivatives.

Scientific Research Applications

Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of herbicides and pesticides, contributing to agricultural practices.

Mechanism of Action

The mechanism of action of Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.

    Isopropyl N-phenylcarbamate: Another carbamate ester with similar applications in agriculture.

Uniqueness

Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate is unique due to its specific molecular structure, which includes two chlorine atoms and an ethoxy group. This structure imparts distinct chemical properties and biological activities, making it suitable for specialized applications in various fields.

Properties

CAS No.

84970-65-0

Molecular Formula

C12H15Cl2NO3

Molecular Weight

292.15 g/mol

IUPAC Name

propan-2-yl N-(3,5-dichloro-4-ethoxyphenyl)carbamate

InChI

InChI=1S/C12H15Cl2NO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

LNIBRWNQTNPXBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)C)Cl

Origin of Product

United States

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